N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring attached to a benzamide group via a nitrogen atom . The benzamide group would also have two methoxy (OCH3) substituents at the 3 and 5 positions .Chemical Reactions Analysis
As for the chemical reactions, benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . Factors influencing its properties could include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Chemical Synthesis and Properties
- Tautomeric Behavior and Derivative Formation : The compound exhibits interesting behavior as part of the 1,2-benzisothiazole derivatives. It exists as a mixture of tautomers and can form various derivatives through reactions like decarboxylation, hydrolysis, and more (Carrington et al., 1972).
- Synthesis and Structural Analysis : The synthesis of related benzothiazol compounds involves condensation reactions and has been confirmed through spectral analysis, highlighting the compound's structural versatility (عبدالله محمد عسيري et al., 2010).
Potential Medicinal Applications
- Anticancer Activity : Benzothiazole derivatives, including those similar to N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, have been studied for their anticancer properties. Synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents is a significant area of interest (Osmaniye et al., 2018).
- Antioxidant and Antibacterial Activities : Some derivatives have shown potential antioxidant and antibacterial activities, making them candidates for further pharmaceutical research (Ahmad et al., 2010).
Environmental Interactions
- Photodecomposition Studies : The photodecomposition of related compounds in aqueous systems has been studied, indicating the environmental fate and stability of these chemicals under different conditions (Schmitt et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-11-6-5-7-15-16(11)19-18(24-15)20-17(21)12-8-13(22-2)10-14(9-12)23-3/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAONGMQLDRAJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
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